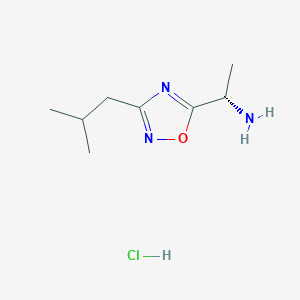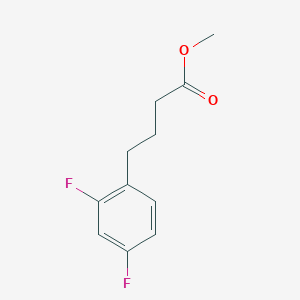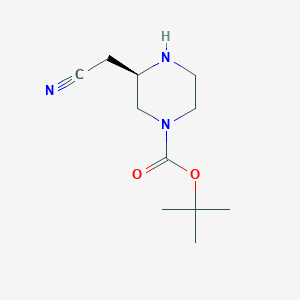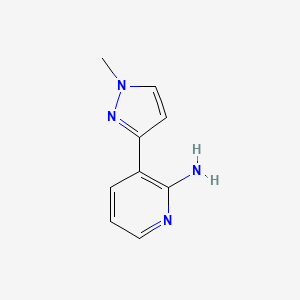
3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a pyrazole-based ligand that can promote a unique coordination with metal ions .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported from 2017 to 2021 .Chemical Reactions Analysis
Pyrazole-based ligands, including “this compound”, have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .科学的研究の応用
Synthesis and Characterization
- Novel Pyrazole Derivatives Synthesis: Pyrazole derivatives, including 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine, have been synthesized and characterized, showing potential for antitumor, antifungal, and antibacterial activities. X-ray crystallography confirmed the geometric parameters of these compounds, suggesting their biological activity against breast cancer and microbes (Titi et al., 2020).
- Ionic Liquid Synthesis Method: A synthesis approach in ionic liquid without a catalyst has been developed, offering a milder, high-yield, and environmentally benign procedure for producing Pyrazolo[3,4-b]pyridine derivatives (Shi et al., 2010).
Chemical Properties and Applications
- Heterocyclic Compounds Containing Pyranopyridine: Synthesis of heterocyclic compounds with the 2-H-Pyranopyridine-2-one moiety, which are expected to have hypertensive activity, has been explored. This demonstrates the chemical versatility and potential therapeutic applications of compounds related to this compound (Kumar & Mashelker, 2007).
- Polymorphs and Derived 2-Aminothiazoles: Research into polymorphic forms of related compounds and their structural characterization has provided insights into their molecular structures and potential applications in creating new materials with specific properties (Böck et al., 2020).
Biological and Pharmaceutical Applications
- Antiviral Activity: Some derivatives have been synthesized and evaluated for in vitro antiviral activity against herpes simplex virus, showcasing the potential of these compounds in antiviral drug development (Tantawy et al., 2012).
- Disperse Dyes Synthesis: The application in synthesizing disperse dyes for polyester fibers highlights the compound's utility beyond pharmaceuticals, demonstrating its versatility in materials science (Ho, 2005).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The compound 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine is known to interact with several targets. It has been found to inhibit the FLT3-ITD and BCR-ABL pathways . These pathways play crucial roles in cell proliferation and survival, and their dysregulation is often associated with various forms of cancer .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes involved in these pathways. This binding inhibits the activity of the enzymes, thereby disrupting the pathways and preventing the uncontrolled cell proliferation that is characteristic of cancer . The compound has also been found to have potent inhibitory activity against multiple CYP isoforms .
Biochemical Pathways
The FLT3-ITD and BCR-ABL pathways are involved in transmitting signals for cell growth and division. By inhibiting these pathways, the compound disrupts these signals, leading to a reduction in cell proliferation . Additionally, the compound’s interaction with CYP isoforms suggests that it may also affect drug metabolism pathways .
Pharmacokinetics
The compound’s interaction with cyp isoforms suggests that it may be metabolized by these enzymes
Result of Action
The primary result of the compound’s action is a reduction in cell proliferation, which is achieved by inhibiting the FLT3-ITD and BCR-ABL pathways . This can lead to a slowdown in the progression of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by the same CYP isoforms could potentially affect the compound’s metabolism and, consequently, its efficacy . Additionally, factors such as pH and temperature could potentially affect the compound’s stability .
生化学分析
Biochemical Properties
The biochemical properties of 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine are largely unexplored. They provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .
Cellular Effects
Related pyrazole-based ligands have been shown to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Molecular Mechanism
It has been suggested that pyrazole-based ligands can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .
Temporal Effects in Laboratory Settings
Related pyrazole-based ligands have been shown to exhibit excellent catalytic activities in the oxidation of catechol to o-quinone .
Dosage Effects in Animal Models
Related pyrazole-based ligands have been shown to exhibit various biological activities, suggesting that they may have potential therapeutic applications .
Metabolic Pathways
It has been suggested that pyrazole-based ligands can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .
Transport and Distribution
Related pyrazole-based ligands have been shown to exhibit various biological activities, suggesting that they may have potential therapeutic applications .
Subcellular Localization
Related pyrazole-based ligands have been shown to exhibit various biological activities, suggesting that they may have potential therapeutic applications .
特性
IUPAC Name |
3-(1-methylpyrazol-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-4-8(12-13)7-3-2-5-11-9(7)10/h2-6H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXFASXHYNDHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
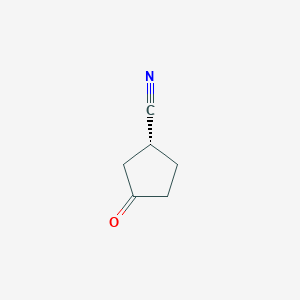
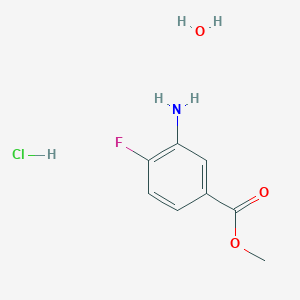
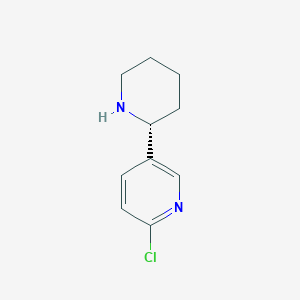
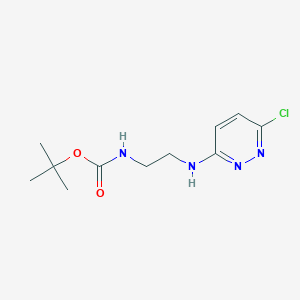
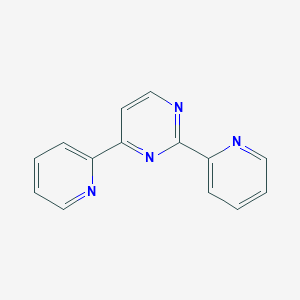
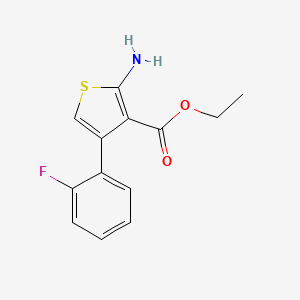

![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)
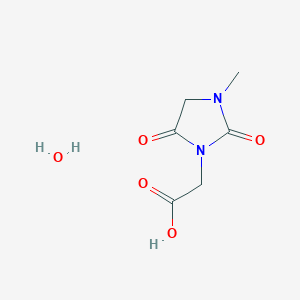
![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)
